

# Hexanal-1,3-dithiane: A Comprehensive Technical Guide for Scientific Professionals

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An In-depth Review of the Physical, Chemical, and Synthetic Profile of a Versatile Acyl Anion Equivalent

**Hexanal-1,3-dithiane**, systematically named 2-pentyl-1,3-dithiane, is a sulfur-containing heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its primary role is that of a masked acyl anion, enabling the formation of carbon-carbon bonds through the "umpolung" (reactivity inversion) of a carbonyl group. This technical guide provides a detailed overview of its core properties, experimental protocols for its synthesis and key reactions, and its applications, particularly relevant to researchers, scientists, and professionals in drug development.

## **Core Physical and Chemical Properties**

**Hexanal-1,3-dithiane** is characterized by the physical and chemical properties summarized below. These properties are essential for its handling, reaction setup, and purification.

### **Physical Properties**



Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> S <sub>2</sub>	INVALID-LINK
Molecular Weight	190.37 g/mol	INVALID-LINK,INVALID- LINK
Boiling Point	275 °C at 760 mmHg	INVALID-LINK
Density	0.988 g/cm <sup>3</sup>	INVALID-LINK
Flash Point	115.5 °C	INVALID-LINK
LogP	3.76 - 4.2	INVALID-LINK,INVALID- LINK
Vapor Pressure	0.00878 mmHg at 25°C	INVALID-LINK

**Chemical Identification** 

Identifier	Value
CAS Number	21777-32-2
IUPAC Name	2-pentyl-1,3-dithiane
SMILES	CCCCC1SCCCS1
InChI	InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11- 9/h9H,2-8H2,1H3

## **Spectroscopic Data**

While a specific experimental spectrum for **Hexanal-1,3-dithiane** is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

#### <sup>1</sup>H NMR (Proton NMR):

 Alkyl Chain (Pentyl Group): A triplet corresponding to the terminal methyl group (CH₃) is expected around 0.9 ppm. A series of multiplets for the methylene groups (CH₂) of the pentyl chain would appear between approximately 1.2 and 1.6 ppm.



• Dithiane Ring: The proton at the C2 position (methine proton, S-CH-S) would likely appear as a triplet between 3.5 and 4.5 ppm. The methylene protons on the dithiane ring (S-CH<sub>2</sub> and S-CH<sub>2</sub>-CH<sub>2</sub>) would be expected to show complex multiplets between 1.8 and 3.0 ppm.

<sup>13</sup>C NMR (Carbon-13 NMR):

- Alkyl Chain (Pentyl Group): The terminal methyl carbon is expected around 14 ppm. The methylene carbons of the pentyl chain would appear in the range of 22 to 35 ppm.
- Dithiane Ring: The C2 carbon (S-C-S) is anticipated to have a chemical shift between 40 and 50 ppm. The carbons of the dithiane ring (S-CH<sub>2</sub>) would likely be found in the region of 25 to 35 ppm.

## **Experimental Protocols and Synthetic Pathways**

The utility of **Hexanal-1,3-dithiane** stems from its role as a stable, yet reactive, intermediate. The following sections detail the experimental protocols for its synthesis, its conversion to a potent nucleophile, and its subsequent deprotection to reveal a new carbonyl compound.

## Synthesis of Hexanal-1,3-dithiane (Thioacetal Formation)

The most common method for the synthesis of 2-substituted-1,3-dithianes is the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol.

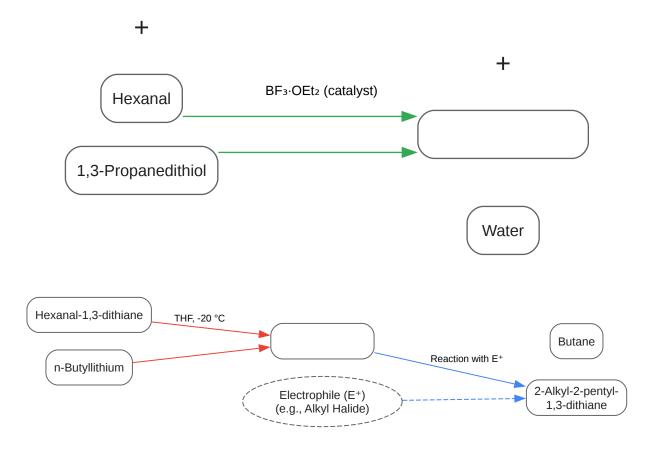
Reaction: Hexanal + 1,3-Propanedithiol → **Hexanal-1,3-dithiane** + H<sub>2</sub>O

Detailed Protocol (Analogous Procedure): This protocol is adapted from a general procedure for the formation of 1,3-dithianes.

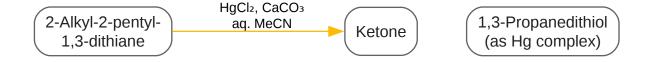
- A three-necked, round-bottomed flask is charged with a suitable solvent such as chloroform (e.g., 120 mL).
- A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the solvent. Other acids like tungstophosphoric acid or yttrium triflate can also be used, potentially under solvent-free conditions.



- The solution is heated to reflux with vigorous stirring.
- A solution of hexanal (1.0 equivalent) and 1,3-propanedithiol (1.1 equivalents) in the same solvent is added dropwise over several hours.
- After the addition is complete, the mixture is allowed to cool to room temperature.
- The reaction mixture is washed sequentially with water, a 10% aqueous potassium hydroxide solution, and again with water.
- The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield pure **Hexanal-1,3-dithiane**.







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